

characterization of 6beta-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6beta-Hydroxy 21-Acetyloxy Budesonide*

Cat. No.: *B584706*

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An In-depth Technical Guide to the Characterization of 6 β -Hydroxy-21-acetyloxy-budesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6 β -Hydroxy-21-acetyloxy-budesonide, a significant derivative of the corticosteroid budesonide. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its metabolic context.

Physicochemical Properties

6 β -Hydroxy-21-acetyloxy-budesonide is a derivative of budesonide, a potent glucocorticoid. The introduction of a hydroxyl group at the 6 β position and an acetyl group at the 21-position modifies its polarity and potential metabolic stability. A summary of its key identifiers is presented in Table 1.

Property	Value	Source
Chemical Name	(6 β ,11 β ,16 α)-16,17- [(Butylidene)bis(oxy)]-6,11- dihydroxypregna-21-acetyloxy- 1,4-diene-3,20-dione	N/A
Molecular Formula	C ₂₇ H ₃₆ O ₈	[1]
Molecular Weight	488.57 g/mol	[1]
CAS Number	93789-69-6	[1]

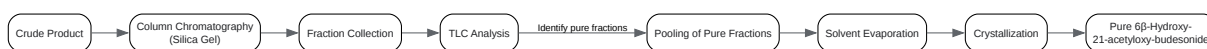
Synthesis and Purification

While a specific, detailed synthesis protocol for 6 β -Hydroxy-21-acetyloxy-budesonide is not readily available in the public domain, a potential synthetic route can be conceptualized based on known biotransformations and chemical reactions of budesonide and related corticosteroids. This would likely involve a two-step process:

- **6 β -Hydroxylation of Budesonide:** This step can be achieved through microbial or enzymatic transformation, mimicking the metabolic pathway involving cytochrome P450 enzymes, particularly CYP3A4.
- **21-Acetylation of 6 β -Hydroxybudesonide:** The resulting 6 β -hydroxybudesonide can then be selectively acetylated at the 21-hydroxyl group using a suitable acetylating agent like acetic anhydride in the presence of a catalyst.

Purification of the final product would typically involve chromatographic techniques.

Experimental Workflow: Purification



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A generalized workflow for the purification of 6 β -Hydroxy-21-acetyloxy-budesonide.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of 6 β -Hydroxy-21-acetyloxy-budesonide. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 6 β -Hydroxy-21-acetyloxy-budesonide and for separating it from budesonide and other related substances.

Experimental Protocol: HPLC Analysis

A stability-indicating HPLC method can be adapted from existing methods for budesonide and its metabolites.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., Hypersil C18).
- Mobile Phase: A mixture of ethanol, acetonitrile, and a phosphate buffer (pH 3.4) in a ratio of approximately 2:30:68 (v/v/v).
- Flow Rate: 1.5 mL/min.
- Detection: UV detection at 240 nm.
- Injection Volume: 20 μ L.
- Temperature: Ambient.

This method should effectively separate the more polar 6 β -Hydroxy-21-acetyloxy-budesonide from the parent budesonide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Expected Mass Spectral Data

Ion	Expected m/z
[M+H] ⁺	489.25
[M+Na] ⁺	511.23

The fragmentation pattern in MS/MS would likely show losses of water, acetic acid, and fragments related to the butylidene bis(oxy) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 6β-Hydroxy-21-acetyloxy-budesonide. Both ¹H and ¹³C NMR spectra are required.

Expected ¹H NMR Chemical Shifts

While specific data is not available, expected shifts can be inferred. The presence of the 6β-hydroxyl group would lead to a downfield shift of the proton at the C6 position compared to budesonide. The protons of the 21-acetyl group would appear as a singlet around 2.1 ppm.

Infrared (IR) Spectroscopy

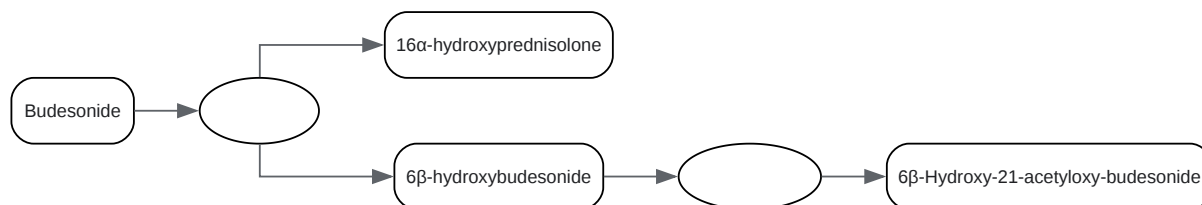
IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	3200-3600
C=O (ketone, ester)	1650-1750
C=C (alkene)	1600-1680
C-O (ester, ether)	1000-1300

Metabolic Pathway

6 β -Hydroxy-21-acetyloxy-budesonide is closely related to the metabolism of budesonide. Budesonide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form two major, less active metabolites: 16 α -hydroxyprednisolone and 6 β -hydroxybudesonide. The formation of 6 β -Hydroxy-21-acetyloxy-budesonide would likely follow the formation of 6 β -hydroxybudesonide.



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Metabolic pathway of Budesonide leading to 6 β -Hydroxy-21-acetyloxy-budesonide.

This technical guide provides a foundational understanding of the characterization of 6 β -Hydroxy-21-acetyloxy-budesonide. Further research is required to establish detailed, validated experimental protocols and to fully elucidate its pharmacological and toxicological profile. The information presented here serves as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis.

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References

- 1. Continuous flow process for preparing budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [characterization of 6 β -Hydroxy 21-Acetyloxy Budesonide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584706#characterization-of-6beta-hydroxy-21-acetyloxy-budesonide]

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